molecular formula C12H14N2O B2968590 3-(3-Methylidenepiperidine-1-carbonyl)pyridine CAS No. 2097884-50-7

3-(3-Methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2968590
CAS No.: 2097884-50-7
M. Wt: 202.257
InChI Key: OKMSOBLFGLFLML-UHFFFAOYSA-N
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Description

3-(3-Methylidenepiperidine-1-carbonyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring Piperidine is a six-membered ring containing one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both piperidine and pyridine moieties. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylidenepiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-Methylidenepiperidine-1-carbonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylidenepiperidine-1-carbonyl)pyridine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8H,1,3-4,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMSOBLFGLFLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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